Topoisomerase II inhibitor 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

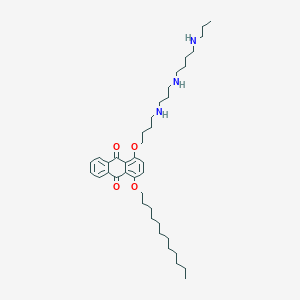

C40H63N3O4 |

|---|---|

Molecular Weight |

649.9 g/mol |

IUPAC Name |

1-dodecoxy-4-[4-[3-[4-(propylamino)butylamino]propylamino]butoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C40H63N3O4/c1-3-5-6-7-8-9-10-11-12-18-31-46-35-23-24-36(38-37(35)39(44)33-21-13-14-22-34(33)40(38)45)47-32-19-17-28-43-30-20-29-42-27-16-15-26-41-25-4-2/h13-14,21-24,41-43H,3-12,15-20,25-32H2,1-2H3 |

InChI Key |

HQBFHTBHDWACIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C2C(=C(C=C1)OCCCCNCCCNCCCCNCCC)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Topoisomerase II Inhibitor Compound 12 (A Naphthalimide-Benzothiazole Conjugate)

Disclaimer: The designation "Topoisomerase II inhibitor 12" is not a standardized nomenclature. This document focuses on a specific molecule referred to as compound 12 in a peer-reviewed scientific publication, which is a naphthalimide-benzothiazole conjugate identified as a potent inhibitor of human topoisomerase IIα.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound 12 is a novel synthetic molecule belonging to the class of naphthalimide-benzothiazole conjugates. It has demonstrated significant cytotoxic activity against several human cancer cell lines and functions as a potent inhibitor of topoisomerase IIα, a critical enzyme in DNA replication and chromosome organization. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action

Compound 12 exerts its anticancer effects primarily through the inhibition of human topoisomerase IIα.[1][2][3] Topoisomerase IIα is a nuclear enzyme that plays a crucial role in managing DNA topology by catalyzing the transient cleavage and re-ligation of double-stranded DNA. This process is essential for relieving torsional stress during DNA replication, transcription, and chromosome segregation.

The inhibitory action of compound 12 disrupts the normal catalytic cycle of topoisomerase IIα. Specifically, it inhibits the enzyme's ability to relax supercoiled plasmid DNA.[1][2][3] This interference leads to the stabilization of DNA-enzyme complexes, resulting in DNA strand breaks that trigger downstream cellular processes culminating in apoptosis (programmed cell death).

Molecular docking studies have elucidated the probable binding mode of compound 12 within the ATP-binding domain of topoisomerase IIα. The naphthalimide, benzothiazole, and indole moieties of the compound are involved in hydrophobic interactions with key amino acid residues, while other parts of the molecule form hydrogen bonds, contributing to a stable and effective inhibition of the enzyme.[1][2]

Quantitative Data

The biological activity of compound 12 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of Compound 12 against Human Cancer Cell Lines [1][3]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung | 0.14 ± 0.01 |

| MCF7 | Breast | Not explicitly quantified in the primary source, but showed sensitivity |

| HeLa | Cervix | Not explicitly quantified in the primary source, but showed sensitivity |

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Topoisomerase IIα Inhibitory Activity of Compound 12 [1][2][3]

| Assay | Endpoint | Effective Concentration (µM) |

| Topoisomerase IIα Relaxation Assay | Partial Inhibition | 1 |

| Topoisomerase IIα Relaxation Assay | Complete Inhibition | 1.5 |

Experimental Protocols

The in vitro cytotoxicity of compound 12 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Culture: Human cancer cell lines (A549, MCF7, HeLa) and a non-cancerous human cell line (Hek293) were cultured in appropriate media (DMEM or Ham's F-12) supplemented with 10% fetal bovine serum (FBS), 100 µg/mL streptomycin, 100 U/mL penicillin, and 50 mM glutamine.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells per well.

-

Compound Treatment: After 24 hours of incubation, cells were treated with various concentrations of compound 12 (typically ranging from 0.01 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

The inhibitory effect of compound 12 on the catalytic activity of human topoisomerase IIα was assessed by monitoring the relaxation of supercoiled plasmid DNA.[1][2][4]

-

Reaction Mixture Preparation: A reaction mixture was prepared containing supercoiled plasmid DNA (e.g., pHOT1), human topoisomerase IIα enzyme, and an assay buffer (containing ATP and MgCl2).

-

Compound Incubation: Compound 12 at various concentrations (e.g., 0.1, 0.5, 1, 1.5, 2, and 3 µM) was added to the reaction mixture and incubated at 37°C for a specified time (e.g., 30 minutes). Etoposide, a known topoisomerase II inhibitor, was used as a positive control.

-

Reaction Termination: The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples were resolved on a 1% agarose gel containing ethidium bromide.

-

Visualization: The DNA bands were visualized under UV light. Inhibition of topoisomerase IIα activity is indicated by the persistence of the supercoiled DNA form and the reduction or absence of the relaxed DNA form.

Visualizations

References

An In-Depth Technical Guide to Topoisomerase II Inhibitor Compound 8c

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 8c has emerged as a significant subject of interest in oncological research. It is a novel synthetic small molecule identified as a potent Topoisomerase II (Topo II) inhibitor. This technical guide provides a comprehensive overview of Compound 8c, focusing on its mechanism of action, quantitative biological data, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Disclaimer: The experimental protocols detailed within this guide are representative methodologies for the assays mentioned. The specific protocols from the primary literature describing Compound 8c were not available for direct inclusion.

Core Concepts: Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that plays a critical role in managing DNA topology during various cellular processes, including replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving knots and tangles. Topo II inhibitors are a cornerstone of cancer chemotherapy, and they are broadly classified into two categories:

-

Topoisomerase II Poisons: These agents stabilize the covalent complex between Topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.

-

Topoisomerase II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topoisomerase II without stabilizing the DNA-protein complex. They can inhibit different steps of the catalytic cycle, such as ATP binding or hydrolysis.

Compound 8c, as described in the literature, is a PA (polyamine)-bridged anthraquinone analogue of mitoxantrone that functions as a DNA non-intercalator to inhibit Topoisomerase IIα.[1] This mode of action suggests that it may function as a catalytic inhibitor or a poison that does not rely on DNA intercalation for its activity.

Quantitative Data Presentation

The biological activity of Compound 8c has been quantified through various in vitro assays. The following tables summarize the available data on its anti-proliferative and Topoisomerase II inhibitory activities.

Table 1: Anti-proliferative Activity of Compound 8c (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 8.80 ± 0.12 |

| HCT116 | Colon Carcinoma | 7.13 ± 0.20 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 6.56 ± 0.15 |

| HeLa | Cervical Cancer | 10.99 ± 0.23 |

| K562 | Chronic Myelogenous Leukemia | 10.71 ± 0.03 |

Data sourced from commercially available information on Topoisomerase II inhibitor 12 (Compound 8c).

Experimental Protocols

This section provides detailed methodologies for the key experiments typically used to characterize Topoisomerase II inhibitors like Compound 8c.

Synthesis of Polyamine-Bridged Anthraquinone Analogues (General Procedure)

The synthesis of polyamine-bridged anthraquinone analogues, such as Compound 8c, generally involves a multi-step process. A representative synthetic route is outlined below.

Workflow for the Synthesis of Compound 8c

A generalized synthetic workflow for producing Compound 8c.

Step-by-Step Methodology:

-

Starting Material Preparation: A suitable anthraquinone core, such as leucoquinizarin, is prepared or obtained commercially.

-

Coupling Reaction: The anthraquinone core is reacted with a protected polyamine building block under appropriate reaction conditions. This may involve nucleophilic substitution or other coupling chemistries.

-

Purification: The resulting intermediate is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

-

Deprotection and/or Further Modification (if applicable): If protecting groups are used on the polyamine chain, they are removed in this step. Further chemical modifications can also be introduced.

-

Final Purification: The final product, Compound 8c, is purified to a high degree using methods like recrystallization or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Topoisomerase IIα DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase IIα, which relaxes supercoiled plasmid DNA.

Experimental Workflow for Topoisomerase IIα DNA Relaxation Assay

Workflow of the Topoisomerase IIα DNA relaxation assay.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

Test compound (Compound 8c) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) in TAE or TBE buffer

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare the reaction mixtures in microcentrifuge tubes on ice. To each tube, add the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and ATP.

-

Add the test compound at various concentrations. Include a positive control (a known Topo II inhibitor like etoposide) and a negative control (solvent only).

-

Initiate the reaction by adding a sufficient amount of human Topoisomerase IIα enzyme (e.g., 1-2 units).

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analyze the gel to determine the concentration at which the compound inhibits the relaxation of the supercoiled DNA. The disappearance of the relaxed DNA band and the persistence of the supercoiled DNA band indicate inhibition.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Experimental Workflow for MTT Assay

Workflow of the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT116, MDA-MB-231, HeLa, K562)

-

Complete cell culture medium

-

96-well plates

-

Compound 8c

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of Compound 8c. Include a vehicle control (solvent only).

-

Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

Non-intercalating Topoisomerase II inhibitors like Compound 8c can trigger cellular responses primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.

DNA Damage Response and Apoptosis Induction

Inhibition of Topoisomerase II leads to the accumulation of DNA double-strand breaks, which are recognized by cellular DNA damage sensors such as the MRN complex (MRE11-RAD50-NBS1). This initiates a signaling cascade involving the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases, in turn, phosphorylate a variety of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.

Activation of this pathway can lead to two major outcomes:

-

Cell Cycle Arrest: Activated checkpoint kinases can inhibit cell cycle progression, typically at the G2/M phase, to allow time for DNA repair.

-

Apoptosis: If the DNA damage is too severe to be repaired, the p53 pathway can trigger programmed cell death (apoptosis) through the activation of pro-apoptotic proteins like Bax and the subsequent activation of the caspase cascade.

Signaling Pathway of a Non-Intercalating Topoisomerase II Inhibitor

Cellular response to DNA damage induced by Compound 8c.

Conclusion

Compound 8c represents a promising lead compound in the development of novel Topoisomerase II inhibitors for cancer therapy. Its characterization as a DNA non-intercalating agent suggests a potentially different and possibly more favorable toxicity profile compared to traditional intercalating agents. The quantitative data presented in this guide highlight its potent anti-proliferative activity against a range of cancer cell lines. The detailed experimental protocols provide a framework for researchers to further investigate Compound 8c and similar molecules. Understanding the intricate signaling pathways activated by this class of compounds will be crucial for optimizing their therapeutic potential and for the rational design of future anticancer drugs. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of Compound 8c.

References

Discovery and Characterization of Novel Topoisomerase II Inhibitors: A Technical Guide

Introduction

DNA topoisomerase II (Topo II) is a critical enzyme that modulates the topological state of DNA, playing a pivotal role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] Its essential function in cell proliferation has made it a key target for the development of anticancer drugs.[3] Topoisomerase II inhibitors are broadly classified into two main categories: Topo II poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis, and Topo II catalytic inhibitors, which interfere with the enzymatic cycle without causing DNA damage.[1][2][4] This guide provides a technical overview of the discovery and characterization of novel Topoisomerase II inhibitors, tailored for researchers and professionals in drug development. While a specific compound designated "Topoisomerase II inhibitor 12" was not identified in existing literature, this document outlines the typical data, methodologies, and conceptual frameworks involved in the evaluation of such a novel chemical entity.

Quantitative Data on Representative Topoisomerase II Inhibitors

The initial screening and subsequent characterization of novel Topoisomerase II inhibitors involve quantifying their biological activity. This data is crucial for comparing the potency and efficacy of new compounds against established drugs.

| Compound Class | Example Compound | Target | IC50 (Topo IIα) | Cell Line | GI50 | Mechanism of Action |

| Epipodophyllotoxins | Etoposide | Topo IIα/β | 1-5 µM | HCT116 | 0.1-1 µM | Topo II Poison (Non-intercalating) |

| Anthracyclines | Doxorubicin | Topo IIα/β | 0.5-2 µM | MCF-7 | 0.01-0.1 µM | Topo II Poison (Intercalating) |

| Amsacrine Derivatives | m-AMSA | Topo IIα/β | 0.1-1 µM | K562 | 0.05-0.5 µM | Topo II Poison (Intercalating) |

| Bisdioxopiperazines | Dexrazoxane | Topo IIα/β | 10-50 µM | HL-60 | >100 µM | Catalytic Inhibitor |

| Novel Glycosylated Diphyllins | Analog 11 | Topo IIα | Not Specified | Various | Sub-micromolar | Topo II Inhibitor |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. GI50 values indicate the concentration needed to inhibit the growth of 50% of the cancer cells.

Key Experimental Protocols

The discovery and validation of a novel Topoisomerase II inhibitor rely on a series of well-defined experimental assays.

Topoisomerase II Decatenation Assay

This assay is a primary method for identifying compounds that inhibit the catalytic activity of Topoisomerase II.

-

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, serves as the substrate. Active Topoisomerase II decatenates this network into individual minicircles. Inhibitors of the enzyme will prevent this decatenation.

-

Methodology:

-

Prepare a reaction mixture containing kDNA, human Topoisomerase IIα, and ATP in an appropriate assay buffer.

-

Add the test compound at various concentrations to the reaction mixture. A known inhibitor (e.g., etoposide) and a vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).

-

Separate the reaction products by agarose gel electrophoresis.

-

Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize it under UV light.

-

-

Interpretation: In the absence of an inhibitor, the decatenated minicircles will migrate into the gel. In the presence of an effective inhibitor, the kDNA will remain as a catenated network at the origin of the gel.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the effect of the inhibitor on the viability of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Interpretation: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability. The GI50 (Growth Inhibition 50%) value can be calculated from the dose-response curve.

Cell Cycle Analysis

This assay helps to determine if the inhibitor causes cell cycle arrest at a specific phase, which is a common outcome of Topoisomerase II inhibition.[1]

-

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity is measured by flow cytometry. The DNA content is proportional to the stage of the cell cycle (G1, S, or G2/M).

-

Methodology:

-

Treat cells with the test compound for a relevant period (e.g., 24 hours).

-

Harvest the cells, wash them with phosphate-buffered saline (PBS), and fix them in cold ethanol.

-

Treat the fixed cells with RNase to remove RNA.

-

Stain the cells with propidium iodide.

-

Analyze the stained cells using a flow cytometer.

-

-

Interpretation: An accumulation of cells in the G2/M phase is a characteristic effect of many Topoisomerase II inhibitors.[1]

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating the complex processes involved in the discovery and mechanism of action of Topoisomerase II inhibitors.

Caption: A generalized experimental workflow for the discovery and characterization of a novel Topoisomerase II inhibitor.

Caption: Signaling pathway initiated by a Topoisomerase II poison, leading to cell cycle arrest and apoptosis.

References

biochemical properties of Topoisomerase II inhibitor 12

An In-depth Technical Guide on the Biochemical Properties of Etoposide, a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and chromosome segregation.[1] Type II topoisomerases (Topo II) manage DNA topology by creating transient double-strand breaks to allow for the passage of another DNA duplex, a process vital for untangling DNA.[2] The over-expression of Topo II in cancer cells makes it a prime target for anticancer therapies.[3]

Etoposide is a potent chemotherapeutic agent and a well-characterized Topoisomerase II inhibitor.[4] Derived from podophyllotoxin, a natural toxin from the American Mayapple, Etoposide has been a cornerstone in the treatment of various cancers since its FDA approval in 1983.[1][4] This guide provides a comprehensive overview of the biochemical properties of Etoposide, its mechanism of action, relevant experimental protocols, and the cellular pathways it modulates.

Biochemical Properties and Mechanism of Action

Etoposide is a semisynthetic glycosidic derivative of podophyllotoxin.[5] It functions as a "Topoisomerase II poison."[4] Unlike catalytic inhibitors that block the enzyme's activity outright, Etoposide traps the Topo II-DNA intermediate, known as the cleavage complex.[1]

The catalytic cycle of Topoisomerase II involves the creation of a transient double-stranded break in the DNA backbone. Etoposide interferes with this cycle by forming a ternary complex with DNA and the Topoisomerase II enzyme.[5] This complex stabilizes the cleavage intermediate and prevents the enzyme from re-ligating the broken DNA strands.[5][6] The accumulation of these permanent, protein-linked DNA double-strand breaks is highly cytotoxic, triggering cellular responses that lead to cell cycle arrest and programmed cell death (apoptosis).[5][6] Cancer cells, with their high proliferation rates, are particularly dependent on Topoisomerase II and are therefore more susceptible to the effects of Etoposide.[5]

Quantitative Data

The cytotoxic efficacy of Etoposide is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cell lines and exposure times.

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| SK-N-SH (human neuroblastoma) | 48 | ~1 |

| 72 | ~0.5 | |

| 96 | ~0.3 | |

| SK-N-AS (human neuroblastoma) | 48 | ~80 |

| 72 | ~5 | |

| 96 | ~0.6 | |

| 3LL CRL 1642 (mouse lung carcinoma) | 48 | 4 |

| 4T1 (mouse breast cancer) | 72 | > 10 |

Table 1: IC50 values for Etoposide in various cancer cell lines. Data compiled from multiple sources.[7][8]

Experimental Protocols

Topoisomerase II Decatenation Assay

This in vitro assay assesses the enzymatic activity of Topoisomerase II by measuring its ability to decatenate, or unlink, interlocked DNA circles. Kinetoplast DNA (kDNA), a network of catenated circular DNA from trypanosomes, is a common substrate.[9]

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA substrate (e.g., 200 ng), and purified human Topoisomerase II enzyme.

-

Inhibitor Addition: Add varying concentrations of Etoposide (or the test compound) to the reaction tubes. Include a solvent control (e.g., DMSO).

-

Enzyme Addition and Incubation: Add the Topoisomerase II enzyme to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).[9]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Decatenated DNA circles will migrate faster into the gel than the catenated kDNA network, which remains in the well. The degree of inhibition is determined by the reduction in decatenated product.

In Vitro DNA Cleavage Assay

This assay measures the ability of a compound to stabilize the Topo II-DNA cleavage complex.

Methodology:

-

Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322) with purified Topoisomerase II in the presence of assay buffer.

-

Inhibitor Addition: Add different concentrations of Etoposide. A positive control, such as Etoposide at a known effective concentration, should be included.[10]

-

Incubation: Incubate the reaction mixture at 37°C to allow for the formation of cleavage complexes.

-

Complex Trapping: Add SDS to denature the enzyme and trap the covalent DNA-protein complexes.

-

Protein Digestion: Treat with a protease (e.g., proteinase K) to digest the protein component.

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage. The amount of linear DNA corresponds to the level of stabilized cleavage complexes.

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of Etoposide on cultured cells and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Etoposide for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the impact of Etoposide on cell cycle progression.

Methodology:

-

Cell Treatment: Culture cells and treat them with Etoposide at a relevant concentration (e.g., near the IC50) for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Rehydrate the fixed cells and treat them with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

-

Data Interpretation: The resulting DNA content histogram will show peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle. Etoposide treatment is expected to cause an accumulation of cells in the S and G2/M phases.[11]

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Methodology:

-

Cell Lysis: Treat cells with Etoposide to induce apoptosis. Harvest and lyse the cells to release their cytoplasmic contents.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) to the cell lysates.

-

Incubation: Incubate the reaction at 37°C. Activated caspase-3 in the lysate will cleave the substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase-3 activity.

-

Data Normalization: Normalize the fluorescence signal to the protein concentration of the cell lysate. An increase in caspase-3 activity is indicative of apoptosis.[12]

Signaling Pathways and Visualizations

Mechanism of Action of Etoposide

The following diagram illustrates how Etoposide acts as a Topoisomerase II poison.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 5. Etoposide - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 7. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Etoposide: A Technical Guide to its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide is a potent antineoplastic agent widely employed in the treatment of various malignancies, including testicular cancer, small cell lung cancer, and lymphomas.[1][2] As a semi-synthetic derivative of podophyllotoxin, etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, a critical enzyme involved in DNA replication and repair.[3] This guide provides a comprehensive overview of the antineoplastic properties of etoposide, with a focus on its mechanism of action, quantitative efficacy, experimental protocols, and impact on cellular signaling pathways.

Mechanism of Action

Etoposide is classified as a topoisomerase II inhibitor, specifically a "poison." Its primary mechanism of action involves the formation of a ternary complex with DNA and the topoisomerase II enzyme.[4] This complex stabilizes the transient double-strand breaks created by topoisomerase II to relieve torsional strain in the DNA, preventing the subsequent re-ligation of the DNA strands.[5] The accumulation of these unrepaired double-strand breaks triggers a cascade of cellular events, including cell cycle arrest, primarily at the S and G2 phases, and ultimately leads to programmed cell death, or apoptosis.[6][7] Cancer cells, with their high proliferation rates, are particularly susceptible to the DNA-damaging effects of etoposide.[4]

Quantitative Data on Antineoplastic Activity

The cytotoxic and antiproliferative activity of etoposide has been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

In Vitro Cytotoxicity of Etoposide

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |

| HepG2 | Liver Cancer | 30.16 | Not Specified | Not Specified |

| MOLT-3 | Leukemia | 0.051 | Not Specified | Not Specified |

| A549 | Lung Cancer | 3.49 | 72 | MTT |

| BEAS-2B | Normal Lung | 2.10 | 72 | MTT |

| 1A9 | Ovarian Cancer | 0.15 | 72 | Not Specified |

| 5637 | Bladder Cancer | 0.54 | 96 | Crystal Violet |

| A2780 | Ovarian Cancer | 0.07 | 72 | MTS |

| KELLY | Neuroblastoma | ~1 µg/mL (~1.7 µM) | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | ~150 | 24 | Not Specified |

| MDA-MB-231 | Breast Cancer | ~200 | 48 | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.

In Vivo Efficacy of Etoposide

Preclinical studies in animal models have demonstrated the tumor growth inhibitory effects of etoposide.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Lewis Lung Carcinoma (subcutaneous) | 40 mg/kg/day (oral) | 29% | [5] |

| Lewis Lung Carcinoma (subcutaneous) | 80 mg/kg/day (oral) | 56% | [5] |

| T241 Fibrosarcoma (subcutaneous) | 40 mg/kg/day (oral) | 55% | [5] |

| T241 Fibrosarcoma (subcutaneous) | 80 mg/kg/day (oral) | 79% | [5] |

| U87 Glioblastoma (subcutaneous) | 80 mg/kg/day (oral) | 95% | [5] |

| NCI-H82 Small Cell Lung Cancer (subcutaneous xenograft) | Intratumoral injection of Etop/PEG-PSA particles | 100% survival after 31 days | [8] |

| Walker-256 Carcinosarcoma (rat model) | 10 mg/kg IV for 4 days | Regrowth after 16.8 days | [9] |

| Walker-256 Carcinosarcoma (rat model) | 5 mg/kg IV for 8 days | Regrowth after 21.4 days | [9] |

| Orthotopic Neuroblastoma (mouse model) | Intratumoral implantation of etoposide-loaded silk wafers | Decreased tumor growth | [10] |

Experimental Protocols

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Etoposide stock solution

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[3]

-

Prepare serial dilutions of etoposide in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the etoposide-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve etoposide).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[12]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

-

Remove the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay: Annexin V Staining Protocol

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[13]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells by treating with etoposide for the desired time and concentration. Include untreated and positive controls.[14]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Signaling Pathways and Visualizations

Etoposide-induced DNA damage activates a complex network of signaling pathways, primarily culminating in apoptosis. The tumor suppressor protein p53 plays a central role in this process.[5][15]

Etoposide's Mechanism of Action

Caption: Etoposide stabilizes the Topoisomerase II-DNA complex, leading to DNA breaks and apoptosis.

Experimental Workflow for Cytotoxicity (MTT) Assay

Caption: Workflow of the MTT assay for determining etoposide cytotoxicity.

Etoposide-Induced Apoptotic Signaling Pathway

Caption: Simplified signaling cascade of etoposide-induced apoptosis via the p53 pathway.

Clinical Applications

Etoposide is a key component of various combination chemotherapy regimens for a range of cancers. Clinical trials continue to explore its efficacy in new combinations and for different cancer types.

Summary of Key Clinical Trials Involving Etoposide

| NCT Number | Title | Phase | Cancer Type |

| NCT02658487 | Active Surveillance, Bleomycin, Etoposide, Carboplatin or Cisplatin in Treating Pediatric and Adult Patients with Germ Cell Tumors | Not Specified | Germ Cell Tumors |

| NCT02184734 | Testing the Addition of High Dose, Targeted Radiation to the Usual Treatment for Locally-Advanced Inoperable Non-Small Cell Lung Cancer | I/II | Non-Small Cell Lung Cancer |

| NCT03138326 | A Study to Compare Standard Therapy to Treat Hodgkin Lymphoma to the Use of Two Drugs, Brentuximab Vedotin and Nivolumab | III | Hodgkin Lymphoma |

| NCT03898026 | Evaluating the Addition of the Immunotherapy Drug Atezolizumab to Standard Chemotherapy Treatment for Advanced or Metastatic Neuroendocrine Carcinomas That Originate Outside the Lung | II/III | Neuroendocrine Carcinomas |

This is a representative list and not exhaustive. For a complete and up-to-date list of clinical trials, please refer to clinicaltrials.gov.

Conclusion

Etoposide remains a cornerstone of cancer chemotherapy due to its potent ability to induce DNA damage and apoptosis in rapidly dividing cancer cells. A thorough understanding of its mechanism of action, quantitative efficacy, and the cellular pathways it modulates is essential for its optimal use in clinical settings and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals working to advance cancer treatment.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Inhibition of tumor angiogenesis by oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unipv.it [iris.unipv.it]

- 9. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 13. kumc.edu [kumc.edu]

- 14. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicaltrials.eu [clinicaltrials.eu]

Cellular Targets of Topoisomerase II Inhibitor 12: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Topoisomerase II (Topo II) enzymes are critical regulators of DNA topology and essential for cell proliferation, making them a key target for anticancer therapies. Topoisomerase II inhibitor 12, also identified as Compound 8c in the primary literature, is a novel synthetic anthraquinone analogue of the established chemotherapeutic agent mitoxantrone.[1] This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of this compound, drawing from available scientific literature. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's biological activity, supported by quantitative data, experimental methodologies, and visual representations of its operational pathways.

Introduction to Topoisomerase II and its Inhibition

DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA, playing a crucial role in processes such as replication, transcription, and chromosome segregation.[2] Type II topoisomerases, in particular, create transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This action is vital for relieving torsional stress and decatenating intertwined daughter chromosomes following replication.[2]

The indispensable nature of Topo II in proliferating cells has made it a prime target for the development of anticancer drugs. These inhibitors are broadly classified into two categories:

-

Topoisomerase II Poisons: These agents, which include clinically used drugs like etoposide and doxorubicin, stabilize the transient "cleavage complex" formed between Topo II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell cycle arrest and apoptosis.

-

Topoisomerase II Catalytic Inhibitors: This class of inhibitors interferes with the enzymatic activity of Topo II without stabilizing the cleavage complex. They can act by preventing ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle, or by blocking the enzyme's interaction with DNA. These inhibitors do not directly induce DNA damage.

This compound (Compound 8c) has been identified as a DNA non-intercalating Topoisomerase II inhibitor.[1] This classification suggests it functions as a catalytic inhibitor rather than a poison, a characteristic that could potentially mitigate the risk of secondary malignancies often associated with DNA-damaging agents.[3]

Quantitative Analysis of Biological Activity

The anti-proliferative efficacy of this compound has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 8.80 ± 0.12 |

| HCT116 | Colorectal Carcinoma | 7.13 ± 0.20 |

| MDA-MB-231 | Breast Adenocarcinoma | 6.56 ± 0.15 |

| HeLa | Cervical Adenocarcinoma | 10.99 ± 0.23 |

| K562 | Chronic Myelogenous Leukemia | 10.71 ± 0.03 |

| PDLSC | Periodontal Ligament Stem Cells | 13.27 ± 0.32 |

Table 1: Anti-proliferative Activity of this compound (Compound 8c). Data sourced from MedChemExpress, citing Xie XW, et al.[1]

Cellular Mechanisms and Signaling Pathways

As a derivative of mitoxantrone, this compound is designed to target Topoisomerase IIα.[3] Its mechanism as a DNA non-intercalator suggests that it inhibits the enzyme's function without inserting itself between DNA base pairs. This mode of action is significant as it differentiates it from traditional anthracyclines and may lead to a different pharmacological profile with potentially reduced cardiotoxicity. The primary research indicates that Compound 8c provides satisfactory Topo IIα inhibition.[3]

The downstream cellular consequences of Topo II inhibition, whether by poisons or catalytic inhibitors, typically involve the activation of cell cycle checkpoints and apoptotic pathways. While specific signaling pathway data for Compound 8c is limited without access to the full primary research article, the general pathways affected by Topo II inhibition are well-documented.

Cell Cycle Arrest

Inhibition of Topoisomerase II activity, particularly the failure to resolve DNA catenations, can trigger cell cycle arrest, most commonly in the G2/M phase.[4][5] This checkpoint activation prevents cells with entangled chromosomes from entering mitosis, thus averting catastrophic chromosomal missegregation.

Apoptosis Induction

The ultimate fate of a cancer cell treated with a Topoisomerase II inhibitor is often programmed cell death, or apoptosis. For Topo II poisons, the accumulation of DNA double-strand breaks is a potent apoptotic trigger. For catalytic inhibitors, the sustained arrest of the cell cycle and the inability to complete critical DNA-related processes can also lead to the activation of apoptotic signaling cascades.

Below is a generalized workflow for assessing the cellular effects of a Topoisomerase II inhibitor.

The following diagram illustrates a simplified, generalized signaling pathway initiated by Topoisomerase II inhibition leading to apoptosis.

Detailed Experimental Protocols

Detailed experimental protocols specific to this compound (Compound 8c) are contained within the primary research article by Xie et al. (2020). While the full text of this article could not be accessed for this guide, this section provides standardized and widely accepted protocols for the key experiments used to characterize Topoisomerase II inhibitors.

Topoisomerase II DNA Decatenation Assay

This assay is fundamental for determining the inhibitory effect of a compound on the catalytic activity of Topo II.

Principle: Topoisomerase II can separate, or decatenate, interlocked rings of kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity is observed by the persistence of the catenated kDNA network, which can be visualized by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA substrate, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add purified human Topoisomerase IIα enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a set time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound (Compound 8c) is a promising novel antineoplastic agent that functions as a DNA non-intercalating inhibitor of Topoisomerase IIα. Its mechanism of action distinguishes it from many conventional Topo II poisons, potentially offering a more favorable safety profile. The available data demonstrates its potent anti-proliferative activity across a range of cancer cell lines. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential and to guide its future development as an anticancer drug. The detailed experimental methodologies and mechanistic insights for this specific compound are primarily available in the cited publication by Xie et al. (2020), which is recommended for a more in-depth understanding.

References

- 1. Bis(chloroacetamidino)-Derived Heteroarene-Fused Anthraquinones Bind to and Cause Proteasomal Degradation of tNOX, Leading to c-Flip Downregulation and Apoptosis in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]

- 3. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure-Activity Relationship of Topoisomerase II Inhibitor 12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of Topoisomerase II inhibitor 12, also identified as Compound 8c. This compound belongs to a class of LFC- and PA-tethered anthraquinone analogues of mitoxantrone. The following sections delve into the quantitative data, experimental methodologies, and relevant biological pathways associated with this promising class of anticancer agents.

Core Structure and Pharmacophore

This compound is an anthraquinone derivative, a class of compounds known for their ability to intercalate with DNA and inhibit the function of topoisomerase II, a critical enzyme in DNA replication and repair. The core structure of these inhibitors is a planar tricyclic anthraquinone system. Modifications to this core, particularly at the side chains, have been shown to significantly influence their biological activity.

The key pharmacophoric features of this class of inhibitors include:

-

The Planar Anthraquinone Core: Essential for DNA intercalation.

-

Side Chains: These play a crucial role in the molecule's interaction with the topoisomerase II enzyme and DNA, affecting both potency and selectivity. In the case of inhibitor 12 and its analogs, these are long-chain fatty acid (LFC) or polyamine (PA) tethers.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound and its analogs reveals critical insights into the structural requirements for potent anticancer activity. The introduction of lipophilic LFC and hydrophilic PA fragments has been explored to enhance the anti-proliferative potency of these mitoxantrone analogs.[1]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound (Compound 8c) and its related analogs against a panel of human cancer cell lines. The data is extracted from the study by Xie XW, et al. (2020).

| Compound | Modification | HepG2 (μM) | HCT116 (μM) | MDA-MB-231 (μM) | HeLa (μM) | K562 (μM) |

| Inhibitor 12 (8c) | PA-tethered | 8.80 ± 0.12 | 7.13 ± 0.20 | 6.56 ± 0.15 | 10.99 ± 0.23 | 10.71 ± 0.03 |

| 5d2 | LFC-tethered | - | - | - | - | - |

Note: Specific IC50 values for compound 5d2 and other analogs were not available in the public domain at the time of this report. The original publication should be consulted for a complete dataset.

The available data indicates that the introduction of a polyamine (PA) tether in Inhibitor 12 (8c) results in significant cytotoxic activity across various cancer cell lines. The study by Xie et al. suggests that both LFC-tethered and PA-bridged compounds, particularly 5d2 and 8c, demonstrate promising topoisomerase IIα inhibition by acting as DNA non-intercalators.[1] This mode of action is attributed to their ability to bind to three distinct regions (pocket I, II, and III) of topoisomerase IIα and form hydrogen bonds with key residues.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Topoisomerase IIα DNA Relaxation Assay

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase IIα, which relaxes supercoiled DNA.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose

-

TAE Buffer (Tris-acetate-EDTA)

-

Ethidium Bromide or other DNA stain

-

Proteinase K

-

SDS

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add assay buffer, supercoiled plasmid DNA (final concentration ~10-20 ng/μL), and the test compound at various concentrations.

-

Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding a stop solution containing SDS and proteinase K.

-

Incubate at 37°C for another 30 minutes to digest the enzyme.

-

Add loading dye to each reaction tube.

-

Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualize the DNA bands under UV light and quantify the percentage of relaxed DNA. The inhibition of topoisomerase IIα activity is determined by the reduction in the amount of relaxed DNA compared to the control (enzyme without inhibitor).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HepG2, HCT116, MDA-MB-231, HeLa, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway

Topoisomerase II inhibitors, including anthracycline analogs like mitoxantrone, are known to induce apoptosis in cancer cells. The binding of the inhibitor to the topoisomerase II-DNA complex leads to the stabilization of DNA strand breaks. This DNA damage triggers a cascade of signaling events, ultimately leading to programmed cell death.

Caption: Apoptosis signaling pathway induced by Topoisomerase II inhibitors.

General Experimental Workflow for SAR Studies

The structure-activity relationship studies for novel topoisomerase II inhibitors typically follow a logical progression from chemical synthesis to biological evaluation.

Caption: Experimental workflow for SAR studies of Topoisomerase II inhibitors.

Conclusion

This compound (Compound 8c) and its analogs represent a promising avenue for the development of novel anticancer agents. The structure-activity relationship studies highlight the importance of the side-chain modifications on the anthraquinone core for achieving potent and selective topoisomerase II inhibition and cytotoxicity. Further investigation into the detailed molecular interactions and signaling pathways will be crucial for the optimization of this class of compounds into clinically viable drug candidates.

References

Unraveling the Synthesis of Topoisomerase II Inhibitor 12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Topoisomerase II inhibitor 12, a molecule of interest in oncological research. Due to the limited direct public data on the synthesis of a compound specifically named "this compound" with the molecular formula C40H63N3O4, this document focuses on the detailed synthetic route of a closely related and well-documented potent Topoisomerase II inhibitor, designated as compound 8c , a novel evodiamine-SAHA hybrid. This compound is a dual inhibitor of Topoisomerase I/II and histone deacetylase (HDAC), presenting a promising multi-target approach in cancer therapy.

Core Synthesis Strategy

The synthesis of compound 8c, as detailed in the work by He et al. (2015), involves a multi-step pathway starting from commercially available precursors. The strategy hinges on the synthesis of two key intermediates: a modified evodiamine core (3-amino-10-hydroxylevodiamine) and a functionalized suberoylanilide hydroxamic acid (SAHA) derivative, which are then coupled to yield the final product.

Synthesis Pathway Overview

The overall synthesis can be visualized as a convergent process where two main branches of reactions lead to the key intermediates that are finally combined.

Caption: Convergent synthesis pathway for Compound 8c.

Experimental Protocols

The following sections provide a detailed methodology for the key transformations in the synthesis of compound 8c.

Synthesis of 3-Amino-10-hydroxylevodiamine (Evodiamine Intermediate)

Step 1: Nitration of Evodiamine

-

Reagents: Evodiamine, Nitric Acid (70%), Acetic Anhydride, Acetic Acid.

-

Procedure: To a solution of evodiamine in a mixture of acetic anhydride and acetic acid, cooled to 0°C, a solution of nitric acid in acetic acid is added dropwise. The reaction mixture is stirred at this temperature for a specified duration, followed by quenching with ice water. The resulting precipitate is filtered, washed, and dried to yield the nitrated intermediate.

Step 2: Reduction of Nitro-evodiamine

-

Reagents: Nitro-evodiamine intermediate, Iron powder, Ammonium Chloride, Ethanol, Water.

-

Procedure: The nitrated evodiamine derivative is suspended in a mixture of ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford 3-amino-10-hydroxylevodiamine.

Synthesis of the Functionalized SAHA Derivative

Step 1: Mono-activation of Suberic Acid

-

Reagents: Suberic Acid, Activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)), N-Hydroxysuccinimide (NHS).

-

Procedure: Suberic acid is dissolved in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)). An activating agent and NHS are added, and the reaction is stirred at room temperature. The activated suberic acid derivative is then isolated and purified.

Step 2: Amidation and Protection

-

Reagents: Activated suberic acid, Piperazine derivative, O-(tert-Butyldimethylsilyl)hydroxylamine.

-

Procedure: The mono-activated suberic acid is reacted with a protected piperazine derivative to form an amide bond. The other carboxylic acid end of the suberic acid chain is then coupled with O-(tert-butyldimethylsilyl)hydroxylamine to form the protected hydroxamic acid.

Final Coupling Reaction

-

Reagents: 3-amino-10-hydroxylevodiamine, Functionalized SAHA derivative, Coupling agent (e.g., HATU), Diisopropylethylamine (DIPEA).

-

Procedure: To a solution of 3-amino-10-hydroxylevodiamine and the functionalized SAHA derivative in DMF, a coupling agent and a non-nucleophilic base are added. The reaction is stirred at room temperature until completion. The final product is then purified by preparative high-performance liquid chromatography (HPLC) to yield compound 8c.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of compound 8c.

| Step | Product | Yield (%) |

| Nitration of Evodiamine | Nitro-evodiamine intermediate | 85-90% |

| Reduction of Nitro-evodiamine | 3-amino-10-hydroxylevodiamine | 70-75% |

| Final Coupling and Deprotection | Compound 8c | 40-50% |

Conclusion

The synthesis of the potent Topoisomerase II inhibitor, compound 8c, is a feasible multi-step process that combines two key pharmacophores. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to reproduce and potentially optimize this synthesis for further investigation of its promising anti-cancer properties. The convergent nature of the synthesis allows for the potential generation of a library of analogues by modifying either the evodiamine core or the SAHA-linker moiety to explore the structure-activity relationship of this class of dual inhibitors.

In Vitro Efficacy of a Novel Topoisomerase II Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro evaluation of "Inhibitor 12," a novel Topoisomerase II inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of expected quantitative data.

Introduction to Topoisomerase II Inhibition

DNA topoisomerases are essential nuclear enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[1][2][3] Type II topoisomerases (Topo II) create transient double-strand breaks in the DNA to allow another DNA duplex to pass through, after which the break is resealed.[3][4] This process is critical for cell proliferation, making Topo II a key target for anticancer drugs.[4]

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II poisons: These agents, which include well-known drugs like etoposide and doxorubicin, stabilize the transient "cleavable complex" formed between Topo II and DNA.[4][5] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which can trigger apoptosis and cell death.[4][5][6]

-

Catalytic inhibitors: These inhibitors interfere with the enzymatic activity of Topo II without stabilizing the cleavable complex.[4][7] They can act by preventing ATP binding or by blocking other steps in the catalytic cycle.[6][8]

This guide will focus on the in vitro assays required to characterize the efficacy and mechanism of action of a novel Topoisomerase II inhibitor, referred to herein as "Inhibitor 12."

Quantitative Efficacy Data

The in vitro efficacy of a Topoisomerase II inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in various assays. The following table provides a template for summarizing the expected data for "Inhibitor 12," with representative values for the well-characterized Topo II inhibitor, Etoposide, for comparison.

| Assay Type | Cell Line / Enzyme | Inhibitor | IC50 Value | Reference |

| Topo IIα Relaxation Assay | Human Topo IIα | Inhibitor 12 | [Insert Data] | [Insert Reference] |

| Etoposide | 56 µM | [9] | ||

| Topo IIβ Relaxation Assay | Human Topo IIβ | Inhibitor 12 | [Insert Data] | [Insert Reference] |

| Etoposide | [Data not readily available] | |||

| Cell Viability (MTT) | HL-60 | Inhibitor 12 | [Insert Data] | [Insert Reference] |

| Etoposide | [Concentration-dependent inhibition] | [10] | ||

| Cell Viability (MTT) | MCF-7 | Inhibitor 12 | [Insert Data] | [Insert Reference] |

| Doxorubicin | 0.42 µM | [11] | ||

| Cell Viability (MTT) | HepG2 | Inhibitor 12 | [Insert Data] | [Insert Reference] |

| Mitoxantrone | 2.0 µM | [11] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

This assay determines the ability of an inhibitor to prevent Topo II-mediated relaxation of supercoiled plasmid DNA.[12]

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin[12]

-

ATP solution (e.g., 20 mM)[13]

-

Inhibitor 12 stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Stop solution/Loading Dye: STEB (40 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% Ficoll, 0.5% SDS, 0.5 mg/ml bromophenol blue) or similar[12]

-

Proteinase K[13]

-

Agarose gel (1%) and electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide) and visualization system[13]

Procedure:

-

Prepare a reaction mixture on ice containing 1x Topo II Assay Buffer, ATP (final concentration ~1-2 mM), and supercoiled DNA (e.g., 0.1-0.2 µg).[13]

-

Add varying concentrations of Inhibitor 12 to the reaction tubes. Include a no-inhibitor control and a solvent control.[13]

-

Initiate the reaction by adding a pre-determined amount of human Topoisomerase II enzyme. The final reaction volume is typically 20-30 µl.[1][13]

-

Stop the reaction by adding the stop solution/loading dye. For assays where protein-DNA complexes are a concern, add 10% SDS followed by proteinase K and incubate for a further 15-30 minutes at 37°C.[13]

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[12]

-

Stain the gel with a DNA staining agent and visualize the bands under UV light.

-

Quantify the percentage of supercoiled and relaxed DNA in each lane to determine the inhibitory activity of Inhibitor 12 and calculate the IC50 value.

This assay is highly specific for Topoisomerase II and measures the inhibition of the enzyme's ability to separate catenated (interlocked) DNA circles.[1][2]

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA), which is a network of catenated DNA circles

-

Same buffer system and reagents as the relaxation assay.

Procedure:

-

The assay setup is similar to the relaxation assay, but supercoiled plasmid DNA is replaced with kDNA as the substrate.

-

Following the reaction and electrophoresis, the catenated kDNA will remain in the well or migrate as a high molecular weight band, while the decatenated DNA will migrate as open circular or linear forms.[13]

-

Inhibition is observed as a decrease in the amount of decatenated DNA products.

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effect of the inhibitor.

Materials:

-

Human cancer cell lines (e.g., HL-60, MCF-7)

-

Complete cell culture medium (e.g., RPMI, IMDM) supplemented with fetal bovine serum (FBS) and antibiotics[14]

-

Inhibitor 12

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 5% Triton X-100 and 2.5% HCl in isopropanol)[14]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[14]

-

Treat the cells with a range of concentrations of Inhibitor 12 for a specified period (e.g., 72 hours).[14] Include untreated and solvent-treated controls.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[14]

-

Add the solubilization buffer to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are crucial for understanding the action of Topoisomerase II inhibitors.

Caption: Signaling pathway of a Topoisomerase II poison.

Caption: Workflow for in vitro efficacy testing of Inhibitor 12.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. mdpi.com [mdpi.com]

- 9. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. embopress.org [embopress.org]

- 11. selleck.co.jp [selleck.co.jp]

- 12. inspiralis.com [inspiralis.com]

- 13. topogen.com [topogen.com]

- 14. academic.oup.com [academic.oup.com]

The Impact of Topoisomerase II Inhibitors on DNA Topology: A Technical Guide

Disclaimer: No specific information could be found for a compound named "Topoisomerase II inhibitor 12." This guide will therefore focus on the effects of a well-characterized Topoisomerase II poison, Etoposide , as a representative example to illustrate the core principles of how this class of inhibitors affects DNA topology.

Introduction to Topoisomerase II and its Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoils, knots, and tangles, which arise during processes like replication, transcription, and chromosome segregation.[1][2] Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[2][3] This mechanism is crucial for relieving torsional stress and for separating intertwined daughter chromosomes after replication.[4][5]

Topoisomerase II inhibitors are compounds that interfere with this catalytic cycle. They are broadly classified into two categories:

-

Topoisomerase II poisons: These agents, such as etoposide, stabilize the covalent intermediate complex between Topo II and the cleaved DNA, known as the cleavage complex.[1][2][3] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which can trigger cell death (apoptosis).[1][3]

-

Topoisomerase II catalytic inhibitors: These compounds, like ICRF-193, inhibit the enzyme's activity without stabilizing the cleavage complex.[4][6] They can, for instance, prevent ATP binding or hydrolysis, which is necessary for the enzyme's turnover.[1][2]

This guide will focus on the effects of the Topo II poison Etoposide on DNA topology.

Quantitative Effects of Etoposide on DNA Topology

The interaction of etoposide with the Topo II-DNA complex leads to measurable changes in DNA topology and integrity. The following table summarizes key quantitative effects reported in the literature.

| Parameter | Effect of Etoposide | Typical Concentration Range | Method of Measurement |

| DNA Supercoil Relaxation | Inhibition of Topo II-mediated relaxation of supercoiled plasmid DNA. | 20 - 100 µM | Agarose Gel Electrophoresis |

| DNA Decatenation | Inhibition of the separation of catenated DNA networks (kinetoplast DNA). | >98% inhibition at 50 µM | Agarose Gel Electrophoresis |

| Cleavage Complex Formation | Dose-dependent increase in the formation of stable Topo II-DNA cleavage complexes. | 7.8 - 2000 µM | In vivo Complex of Enzyme (ICE) Assay |